molecular formula C21H22N2O2 B7713001 N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide

Katalognummer B7713001
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: NCDRJWVNAHAVCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide, also known as HNQ-1, is a small molecule inhibitor that has been recently developed and studied for its potential therapeutic applications. This compound targets a specific protein called heat shock protein 90 (Hsp90), which is involved in various cellular processes such as protein folding, stabilization, and degradation.

Wirkmechanismus

N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide targets the ATP-binding site of Hsp90 and inhibits its chaperone activity, leading to the degradation of client proteins that are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. The inhibition of Hsp90 by N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide also leads to the activation of the heat shock response, which is a cellular defense mechanism that protects cells from stress-induced damage.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have antiviral activity against viruses such as HIV and Hepatitis C. However, it is important to note that N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide may have off-target effects on other proteins that are involved in cellular processes, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its specificity towards Hsp90, which makes it a promising candidate for cancer therapy and other diseases that are associated with Hsp90 client proteins. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one of the limitations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its potential off-target effects on other proteins, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. One of the areas of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide derivatives that have improved specificity and potency towards Hsp90. Another area of interest is the combination of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide with other therapeutic agents to enhance its anti-tumor activity and reduce potential off-target effects. Furthermore, the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide in other diseases such as neurodegenerative disorders and infectious diseases may provide valuable insights into its therapeutic potential.

Synthesemethoden

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of o-toluidine with butyryl chloride to form N-(o-tolyl)butyramide. The second step involves the reaction of N-(o-tolyl)butyramide with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. The final product is then purified using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. The inhibition of Hsp90 by N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide leads to the degradation of client proteins that are involved in tumor growth and survival, making it a promising candidate for cancer therapy. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied for its potential antiviral activity against viruses such as HIV and Hepatitis C.

Eigenschaften

IUPAC Name

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-8-20(24)23(19-12-7-4-9-15(19)2)14-17-13-16-10-5-6-11-18(16)22-21(17)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRJWVNAHAVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.